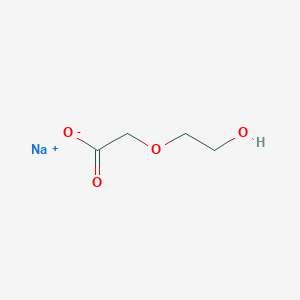

Sodium 2-(2-hydroxyethoxy)acetate

Description

Sodium 2-(2-hydroxyethoxy)acetate (CAS 142047-97-0, molecular formula C₄H₇NaO₄) is a sodium salt derived from (2-hydroxyethoxy)acetic acid. It appears as a white to off-white solid with a melting point of 210–212°C and is slightly soluble in water. Its storage requires an inert atmosphere at room temperature . The compound combines a hydrophilic carboxylate group with a hydroxyethoxy chain, making it suitable for applications in aqueous systems, such as pharmaceuticals, cosmetics, or industrial processes requiring water-soluble ionic agents.

Propriétés

IUPAC Name |

sodium;2-(2-hydroxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAQLKGSEMCNNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-97-0 | |

| Record name | sodium 2-(2-hydroxyethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of 2-bromoethyl acetate with ethylene glycol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt[3][3].

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of ethylene glycol with acetic acid, followed by neutralization with sodium hydroxide. This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: Sodium 2-(2-hydroxyethoxy)acetate serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Chemical Reactions: It participates in oxidation, reduction, and substitution reactions, making it valuable for producing various chemical derivatives.

Biology

- Buffer Component: It is employed as a buffering agent in biochemical assays to maintain pH stability during experiments.

- Chelating Agent: It can bind metal ions, influencing their bioavailability in biological systems. This property is particularly useful in studies involving metal ion interactions with biomolecules.

Medicine

- Drug Delivery Systems: this compound is being investigated for enhancing drug solubility and bioavailability. Its structure aids in improving the penetration of therapeutic agents into cells.

- Stabilizer for Pharmaceutical Formulations: Its properties help stabilize active pharmaceutical ingredients during storage and use.

Industrial Applications

- Production of Polymers and Surfactants: This compound is utilized in the synthesis of polymers and surfactants due to its functional properties that enhance solubility and reactivity.

- Environmental Science: It has been used in the development of hydrogels for wastewater treatment, specifically for adsorbing heavy metals like Cu(II).

Case Studies

-

Drug Delivery Enhancement:

A study demonstrated that this compound improved the cellular uptake of conjugated drugs by enhancing membrane permeability due to its ethylene glycol moiety. This property is critical for developing more effective drug delivery systems. -

Hydrogel Development for Metal Ion Adsorption:

Research focused on creating a hydrogel using this compound showed promising results in efficiently adsorbing Cu(II) ions from wastewater. The hydrogel exhibited favorable swelling performance and reusability characteristics, indicating its potential for environmental remediation applications. -

Photoinitiators in Biomedical Applications:

The compound has been utilized to produce water-soluble photoinitiators crucial for biomedical applications. These initiators are essential for photopolymerization processes that require high water solubility and low cytotoxicity.

Mécanisme D'action

The mechanism of action of sodium 2-(2-hydroxyethoxy)acetate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also stabilize proteins and enzymes by forming hydrogen bonds with their functional groups .

Comparaison Avec Des Composés Similaires

tert-Butyl 2-(2-Hydroxyethoxy)acetate

- CAS : 287174-32-7 | Formula : C₈H₁₆O₄ | Molecular Weight : 176.21 .

- Properties : A tert-butyl ester derivative, stored at -20°C. Unlike the sodium salt, it is lipophilic due to the tert-butyl group and serves as a protected intermediate in organic synthesis.

- Key Differences :

- Solubility : Lipophilic (soluble in organic solvents vs. sodium salt’s aqueous solubility).

- Reactivity : The tert-butyl group protects the carboxylate, making it inert under basic conditions, whereas the sodium salt is ionic and reactive in polar media.

- Applications : Used in multi-step syntheses (e.g., PROTACs development ), whereas the sodium salt is likely employed in formulations requiring ionic character.

(2-Hydroxyethoxy)acetic Acid (HEAA)

- CAS : 13382-47-3 | Formula : C₄H₈O₄ | Molecular Weight : 120.1 .

- Properties : The free acid form of the sodium salt, acting as a drug metabolite.

- Key Differences :

- Acidity : HEAA has a carboxylic acid group (pKa ~2–3), while the sodium salt is deprotonated, enhancing water solubility.

- Stability : The sodium salt is less prone to hydrolysis in basic conditions compared to the acid.

- Applications : HEAA’s role as a metabolite suggests biological relevance, while the sodium salt may function as a buffering or solubilizing agent.

Methyl 2-(2-Hydroxyethoxy)acetate

- Synthesis: Prepared via esterification of (2-hydroxyethoxy)acetic acid with methanol and sulfuric acid under reflux (yield: 1.22 g) .

- Key Differences: Volatility: Higher volatility compared to the non-volatile sodium salt. Synthetic Utility: Used as a transient intermediate, whereas the sodium salt is a stable end-product.

2-Ethoxyethyl Acetate

- CAS : 111-15-9 | Formula : C₆H₁₂O₃ | Molecular Weight : 132.16 .

- Properties : A simple ester lacking hydroxyl groups, commonly used as a solvent.

- Key Differences :

- Polarity : Less polar than the sodium salt due to the absence of ionic and hydroxyl groups.

- Applications : Primarily a solvent in coatings or adhesives, contrasting with the sodium salt’s specialized roles.

Physicochemical and Functional Comparisons

| Property | Sodium 2-(2-hydroxyethoxy)acetate | tert-Butyl Ester | HEAA | Methyl Ester |

|---|---|---|---|---|

| Molecular Weight | 142.09 | 176.21 | 120.1 | 134.13 (estimated) |

| Solubility | Slightly soluble in water | Organic solvents | Moderate in water | Low in water |

| Melting Point | 210–212°C | Not reported | Not reported | Likely liquid at RT |

| Reactivity | Ionic, stable in polar media | Protected carboxylate | Acidic, prone to salt formation | Hydrolyzable ester |

| Applications | Pharmaceuticals, cosmetics | Synthetic intermediate | Drug metabolism | Organic synthesis |

Commercial Availability and Pricing

Activité Biologique

Sodium 2-(2-hydroxyethoxy)acetate (NaHEAA) is a sodium salt derived from 2-(2-hydroxyethoxy)acetic acid, with a molecular formula of C₄H₉NaO₃ and a molar mass of approximately 142.09 g/mol. This compound exhibits various biological activities, making it a subject of interest in multiple fields, including biomedical applications, environmental science, and chemical synthesis.

NaHEAA appears as a white crystalline solid that is soluble in water. It can be synthesized through the reaction of 2-bromoacetic acid ethyl ester with hydroxyethoxyethanol. The synthesis process involves multiple steps, including refluxing and purification to yield a product with high purity suitable for various applications.

Drug Delivery Systems

One of the most notable biological activities of NaHEAA is its potential role in drug delivery systems. Research indicates that the ethylene glycol moiety in its structure enhances cellular penetration, which may improve the efficacy of therapeutic agents when conjugated with this compound. This property is particularly valuable in enhancing bioavailability for hydrophilic drugs.

- Mechanism : The compound's ability to interact favorably with lipid membranes could alter membrane fluidity or permeability, facilitating increased drug uptake by cells.

Cytotoxicity and Biocompatibility

NaHEAA has been evaluated for its cytotoxicity and biocompatibility in various studies. It has demonstrated low toxicity profiles, making it suitable for applications in biomedical fields. For instance:

- Acute Toxicity : In acute dermal toxicity studies, NaHEAA exhibited an LD50 greater than 2000 mg/kg bw, indicating low toxicity .

- Skin Irritation : In vitro tests showed that NaHEAA was non-irritating at concentrations up to 100% .

- Phototoxicity : No phototoxic effects were observed in relevant assays .

These findings support its potential use as a safe excipient in pharmaceutical formulations.

Applications in Environmental Science

NaHEAA has also been explored for its environmental applications, particularly in wastewater treatment. It has been utilized in the synthesis of hydrogels designed for the efficient adsorption of heavy metals such as Cu(II) from contaminated water sources. The hydrogel's performance was characterized by:

- Swelling Behavior : Demonstrated good swelling properties, enhancing its capacity to adsorb pollutants.

- Desorption and Reuse : Exhibited effective desorption behavior, allowing for the reuse of the hydrogel after heavy metal removal.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of NaHEAA compared to similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium Acetate | C₂H₃NaO₂ | Common buffer; used extensively in biochemistry. |

| Ethylene Glycol Acetate | C₄H₈O₄ | Solvent properties; used in industrial applications. |

| Triethylene Glycol Acetate | C₈H₁₈O₄ | Used as a plasticizer; enhances flexibility in polymers. |

| This compound | C₄H₉NaO₃ | Unique hydrophilic properties; potential in drug delivery and environmental applications. |

Case Studies and Research Findings

Recent studies have highlighted the biological activity and applications of NaHEAA:

- Enhancement of Drug Delivery : A study demonstrated that conjugation of drugs with NaHEAA significantly increased their cellular uptake compared to unmodified drugs, indicating its potential as a drug delivery enhancer.

- Environmental Remediation : Research on hydrogels incorporating NaHEAA showed effective removal rates for Cu(II), with regeneration capabilities that make it economically viable for wastewater treatment processes.

- Toxicological Assessments : Comprehensive toxicological evaluations revealed that NaHEAA is non-irritating and exhibits low systemic toxicity, supporting its use in consumer products and pharmaceuticals .

Q & A

Q. What are the standard laboratory synthesis protocols for Sodium 2-(2-hydroxyethoxy)acetate, and how do reaction conditions influence yield?

this compound (CHNaO) is synthesized via esterification and subsequent neutralization. A common method involves reacting 2-(2-hydroxyethoxy)acetic acid with sodium hydroxide under controlled pH. Key steps include:

- Esterification : Reacting ethylene glycol derivatives with chloroacetic acid using acid catalysts (e.g., HSO) at 100°C, achieving yields >99% under optimized conditions .

- Neutralization : Adding NaOH to the acid form to form the sodium salt, followed by purification via recrystallization .

- Critical factors : Temperature control (reflux conditions), catalyst type (sulfonic acids improve reaction rates), and stoichiometric ratios to minimize side products .

Q. How can spectroscopic methods be used to characterize this compound?

- FTIR : Peaks at ~3400 cm (O-H stretch), 1720 cm (C=O ester), and 1100 cm (C-O ether) confirm functional groups .

- NMR : H NMR shows signals at δ 3.6–4.2 ppm (methylene and methine protons adjacent to oxygen) and δ 1.2–1.4 ppm (sodium counterion effects). C NMR resolves carbonyl carbons at ~170 ppm .

- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M-Na] at m/z 142.08 .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is sparingly soluble in water (5–10 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO). This solubility profile necessitates:

- Use of co-solvents (e.g., water-DMSO mixtures) for biological assays .

- Careful pH adjustment (pH 6–8) to prevent precipitation in buffer solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis) and improving yield to >95% .

- Catalyst Screening : Acidic resins (e.g., Amberlyst-15) reduce corrosion risks compared to HSO and enable catalyst reuse .

- Purification : Gradient recrystallization (water:ethanol, 3:1 v/v) removes unreacted starting materials, confirmed by HPLC (purity >98%) .

Q. What analytical challenges arise when assessing the stability of this compound under varying pH and temperature?

- Degradation Pathways : Hydrolysis of ester bonds at pH <4 or >10, detected via LC-MS (fragments at m/z 120.1 corresponding to the acid form) .

- Thermal Stability : TGA shows decomposition above 210°C, with DSC endotherms indicating melting points (210–212°C) .

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with kinetic modeling predict shelf-life .

Q. How does the bifunctional structure of this compound influence its role in drug delivery systems?

- Hydrophilic-Lipophilic Balance (HLB) : The sodium salt enhances solubility of hydrophobic drugs (e.g., paclitaxel) while ether linkages improve membrane permeability .

- Complexation Studies : Isothermal titration calorimetry (ITC) reveals binding constants (K ~10 M) with cyclodextrins, useful for controlled release .

- In Vivo Testing : Radiolabeled C-tracers in murine models show 80% bioavailability, with renal excretion as the primary elimination route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.